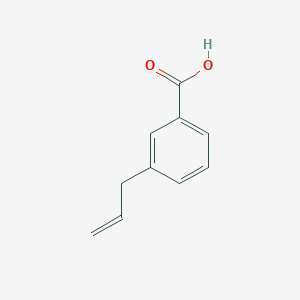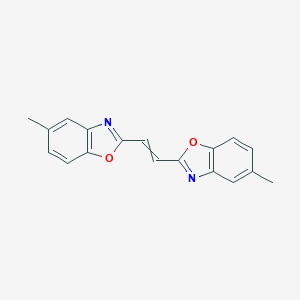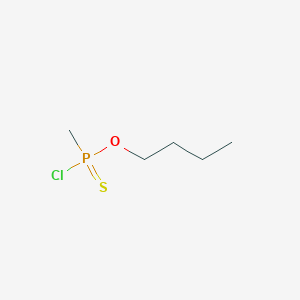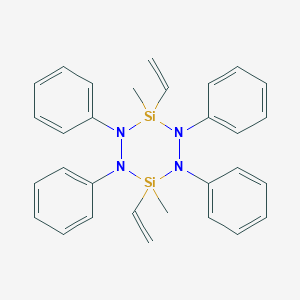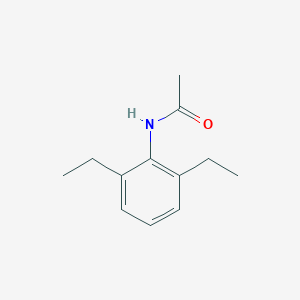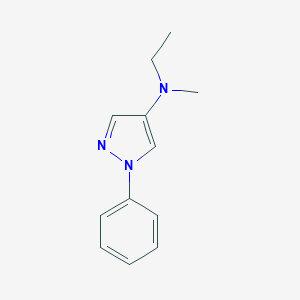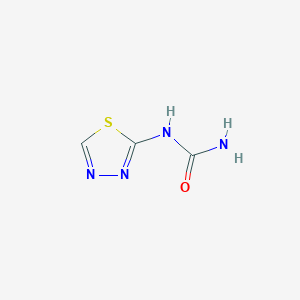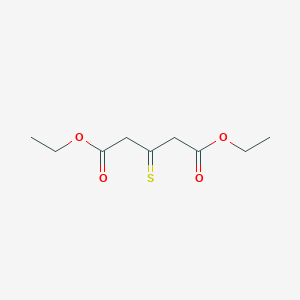
Diethyl 3-thioxopentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-thioxopentanedioate, also known as diethyl maleate, is a chemical compound that belongs to the family of thioxo compounds. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
Diethyl 3-thioxopentanedioate acts as a thiol-reactive compound, which makes it useful in a variety of biochemical and physiological studies. It has been shown to react with cysteine residues in proteins and can be used to modify and study the function of proteins.
Efectos Bioquímicos Y Fisiológicos
Diethyl 3-thioxopentanedioate has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Diethyl 3-thioxopentanedioate 3-thioxopentanedioate is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that Diethyl 3-thioxopentanedioate 3-thioxopentanedioate can be toxic and must be handled with care. It is also important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving Diethyl 3-thioxopentanedioate 3-thioxopentanedioate. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic effects on certain cancer cells and may have potential as a new chemotherapy drug. Another area of interest is its use in the development of new materials, such as polymers and coatings. Overall, Diethyl 3-thioxopentanedioate 3-thioxopentanedioate has many potential applications and is an important compound in scientific research.
Aplicaciones Científicas De Investigación
Diethyl 3-thioxopentanedioate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thiazoles, thiazolines, and thiazolidines. It has also been used in the synthesis of other thioxo compounds, such as thioxoimidazolidinones and thioxoindoles.
Propiedades
Número CAS |
18457-67-5 |
|---|---|
Nombre del producto |
Diethyl 3-thioxopentanedioate |
Fórmula molecular |
C9H14O4S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
diethyl 3-sulfanylidenepentanedioate |
InChI |
InChI=1S/C9H14O4S/c1-3-12-8(10)5-7(14)6-9(11)13-4-2/h3-6H2,1-2H3 |
Clave InChI |
YNAUOBPPJOVKSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=S)CC(=O)OCC |
SMILES canónico |
CCOC(=O)CC(=S)CC(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


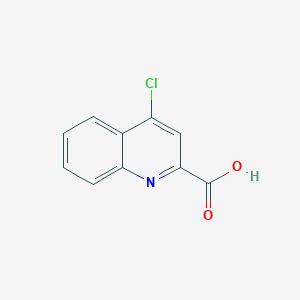
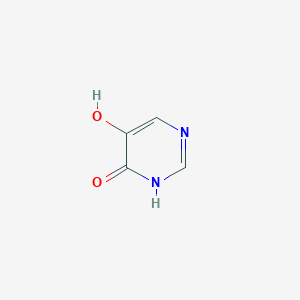
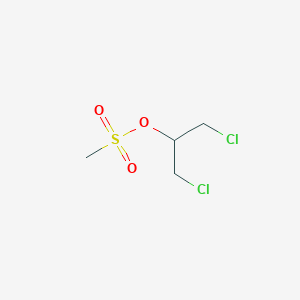
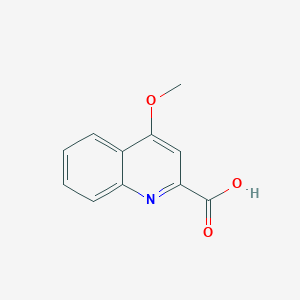
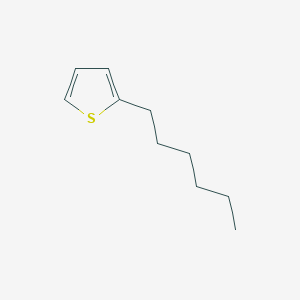
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
